2,4-Dimethoxypyridine-3-sulfonyl fluoride
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Overview
Description
2,4-Dimethoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are widely used in organic synthesis and medicinal chemistry. The presence of both methoxy groups and a sulfonyl fluoride group in the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available and easy-to-operate reagents under mild reaction conditions. The process may include the transformation of sulfonates or sulfonic acids to sulfonyl fluorides through a cascade process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluorinating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically mild, making the compound versatile for various synthetic applications .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different sulfonyl derivatives, while oxidation reactions may produce sulfonyl oxides.
Scientific Research Applications
2,4-Dimethoxypyridine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethoxypyridine-3-sulfonyl fluoride include other sulfonyl fluorides and fluoropyridines. These compounds share similar reactivity and applications in organic synthesis and medicinal chemistry .
Uniqueness
What sets this compound apart is the presence of both methoxy groups and a sulfonyl fluoride group in the pyridine ring. This unique combination enhances its reactivity and makes it a valuable reagent for various chemical transformations.
Properties
CAS No. |
2229089-31-8 |
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Molecular Formula |
C7H8FNO4S |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2,4-dimethoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
InChI Key |
MBISLUMPVHWGJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)S(=O)(=O)F |
Origin of Product |
United States |
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